molecular formula C7H11NO4 B049618 (1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid CAS No. 111900-31-3

(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid

Cat. No.: B049618
CAS No.: 111900-31-3
M. Wt: 173.17 g/mol
InChI Key: YFYNOWXBIBKGHB-FFWSUHOLSA-N
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Description

(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid is a chiral compound with significant importance in various scientific fields It is a derivative of cyclopentane, featuring an amino group and two carboxylic acid groups attached to the cyclopentane ring

Scientific Research Applications

(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its role in enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for “(1S,3S)-1-aminocyclohexanecarboxylic acid” suggests that it should be handled with gloves and that it is for R&D use only, not for medicinal, household, or other use .

Mechanism of Action

Mode of Action

The exact mode of action of (1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid is currently unknown The compound may interact with its targets in a variety of ways, potentially leading to changes in cellular function or structure

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could potentially affect how the compound interacts with its targets and exerts its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with cyclopentane derivatives.

    Functional Group Introduction: Introduction of amino and carboxylic acid groups through various chemical reactions, such as amination and carboxylation.

    Stereoselective Synthesis: Ensuring the correct stereochemistry (1S,3S) through chiral catalysts or chiral starting materials.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:

    Catalytic Hydrogenation: Using metal catalysts to introduce hydrogen atoms selectively.

    Enzymatic Reactions: Employing enzymes to achieve stereoselective synthesis.

    Purification: Techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of amino groups to nitro groups or carboxylic acids to carbonyl compounds.

    Reduction: Reduction of carboxylic acids to alcohols or aldehydes.

    Substitution: Nucleophilic substitution reactions involving the amino group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Solvents: Common solvents include water, ethanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds or carbonyl compounds, while reduction may produce alcohols or aldehydes.

Comparison with Similar Compounds

Similar Compounds

    (1R,3R)-1-aminocyclopentane-1,3-dicarboxylic acid: A stereoisomer with different biological activity.

    Cyclopentane-1,3-dicarboxylic acid: Lacks the amino group, leading to different chemical properties.

    1-aminocyclopentane-1-carboxylic acid: Contains only one carboxylic acid group.

Uniqueness

(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its dual carboxylic acid groups and amino group make it a versatile compound for various applications.

Properties

IUPAC Name

(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c8-7(6(11)12)2-1-4(3-7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12)/t4-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYNOWXBIBKGHB-FFWSUHOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@](C[C@H]1C(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477331-06-9
Record name (�±)-1-Amino-cis-cyclopentane-1,3-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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